molecular formula C8H4Cl2O4 B098235 3,6-Dichlorophthalic acid CAS No. 16110-99-9

3,6-Dichlorophthalic acid

Cat. No. B098235
Key on ui cas rn: 16110-99-9
M. Wt: 235.02 g/mol
InChI Key: FLKHCKPUJWBHCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06320063B1

Procedure details

This compound was prepared by modifications to the literature method of J. Het. Chem., 1995, 32, 907. Zinc dust (165 g, 2.52 mmol) was added portionwise (over 15 min) to a homogenous mixture of 20 (118 g, 0.437 mmol) and NaOH (120 g) in water (1200 mL) stirred at 90° C. (bath) under a nitrogen atmosphere. The resulting heterogeneous mixture was further stirred at 95-100° C. for 5 h, then cooled to room temperature and filtered through a bed of Celite. The filter and residue was washed with water (3×100 mL), and the combined filtrate was acidified with conc. HCl (250 mL) and extracted with EtOAc (2×300 mL). The combined EtOAc solution was dried (Na2SO4), filtered and evaporated under reduced pressure to give crude 3,6-dichlorophthalic acid (100 g). Toluene (1000 mL) was added to this solid, and the mixture was distilled until the distillate was clear (after about 600 mL had been collected). The hot concentrate was gravity-filtered, and the residue was washed with hot toluene (3×50 mL). The combined filtrate was seeded and chilled to give 3,6-dichlorophthalic anhydride (21) as a colourless solid (67.0 g, 72%), m.p. 187-190° C. (lit. m.p. 188-191° C.). 1H NMR identical to literature.
Name
Quantity
118 g
Type
reactant
Reaction Step One
Name
Quantity
120 g
Type
reactant
Reaction Step One
Name
Quantity
1200 mL
Type
solvent
Reaction Step One
Name
Quantity
165 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:10](Cl)=[CH:9][C:8]([Cl:12])=[C:4]([C:5]([OH:7])=[O:6])[C:3]=1[C:13]([OH:15])=[O:14].[OH-].[Na+]>O.[Zn]>[Cl:1][C:2]1[CH:10]=[CH:9][C:8]([Cl:12])=[C:4]([C:5]([OH:7])=[O:6])[C:3]=1[C:13]([OH:15])=[O:14] |f:1.2|

Inputs

Step One
Name
Quantity
118 g
Type
reactant
Smiles
ClC1=C(C(C(=O)O)=C(C=C1Cl)Cl)C(=O)O
Name
Quantity
120 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
1200 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
165 g
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
stirred at 90° C. (bath) under a nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound was prepared by modifications to the literature method of J
STIRRING
Type
STIRRING
Details
The resulting heterogeneous mixture was further stirred at 95-100° C. for 5 h
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered through a bed of Celite
FILTRATION
Type
FILTRATION
Details
The filter
WASH
Type
WASH
Details
residue was washed with water (3×100 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined EtOAc solution was dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(C(=O)O)=C(C=C1)Cl)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 100 g
YIELD: CALCULATEDPERCENTYIELD 97367%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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